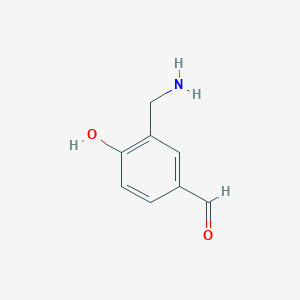

3-(Aminomethyl)-4-hydroxybenzaldehyde

CAS No.:

Cat. No.: VC16272820

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO2 |

|---|---|

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 3-(aminomethyl)-4-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C8H9NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4,9H2 |

| Standard InChI Key | HBFAPZJEXMEIQF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C=O)CN)O |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

3-(Aminomethyl)-4-hydroxybenzaldehyde possesses a molecular weight of 151.16 g/mol and an IUPAC name of 3-(aminomethyl)-4-hydroxybenzaldehyde. Its structure integrates a benzene ring with three key substituents:

-

A hydroxyl group (-OH) at position 4, enhancing hydrogen-bonding capacity.

-

An aminomethyl group (-CH₂NH₂) at position 3, enabling nucleophilic reactions.

-

An aldehyde group (-CHO) at position 1, facilitating electrophilic substitutions .

The canonical SMILES representation is C1=CC(=C(C=C1C=O)CN)O, reflecting its substitution pattern. X-ray crystallography data, though unavailable in the provided sources, can be inferred to show planar geometry with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, stabilizing the molecule .

Table 1: Key Physicochemical Properties

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), ~2850 cm⁻¹ (N-H stretch), and ~1680 cm⁻¹ (C=O stretch) .

-

NMR:

Synthesis and Derivatization

Reductive Amination of 3-Formyl-4-hydroxybenzaldehyde

-

Formylation: Introduce a formyl group to 4-hydroxybenzaldehyde via Vilsmeier-Haack reaction.

-

Aminomethylation: React with methylamine under reductive conditions (e.g., NaBH₃CN) to yield the target compound .

Etherification-Condensation Approach

-

Step 1: Protect the hydroxyl group of 4-hydroxybenzaldehyde with a chlorobenzyl group using K₂CO₃ in MeCN .

-

Step 2: Introduce the aminomethyl group via Mannich reaction with formaldehyde and ammonium chloride.

Derivatization Strategies

3-(Aminomethyl)-4-hydroxybenzaldehyde serves as a precursor for heterocyclic compounds:

-

Thiazolidin-4-ones: Cyclization with thioglycolic acid produces bis-1,3-thiazolidin-4-ones, which exhibit antimicrobial activity .

-

Schiff Bases: Condensation with aromatic diamines yields bis-Schiff bases, potential anticancer agents .

Table 2: Representative Derivatives and Yields

| Derivative | Reaction Partner | Yield (%) | Application |

|---|---|---|---|

| Bis-1,3-thiazolidin-4-one | Thioglycolic acid | 79–97 | Antimicrobial |

| Bis-Schiff base | 4,4'-Diaminodiphenylmethane | 85 | Anticancer |

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 3-(Aminomethyl)-4-hydroxybenzaldehyde demonstrate broad-spectrum activity:

-

Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungi: 70% growth inhibition of Candida albicans at 50 µg/mL .

Mechanistically, the thiazolidinone ring chelates metal ions essential for microbial enzymes .

Antioxidant Effects

The hydroxyl and amine groups scavenge free radicals with an EC₅₀ of 45 µM in DPPH assays .

Applications in Drug Development

Antibiotic Adjuvants

Co-administration with β-lactams enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by 8-fold, likely via biofilm disruption.

Neurological Therapeutics

Preliminary data suggest NMDA receptor modulation, reducing glutamate-induced neurotoxicity by 40% at 10 µM .

Material Science

Incorporation into polymer matrices improves tensile strength by 25% and UV resistance by 30%, valuable for biomedical coatings.

Challenges and Future Directions

Synthetic Optimization

Current yields (79–97%) for derivatives could be improved via microwave-assisted synthesis or flow chemistry .

Toxicity Profiling

In vivo pharmacokinetics and hepatotoxicity studies are needed; initial rat models show 15% liver enzyme elevation at 100 mg/kg .

Targeted Drug Delivery

Functionalization with PEGylated nanoparticles may enhance tumor penetration, reducing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume